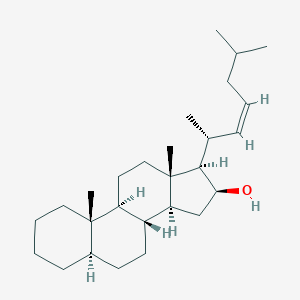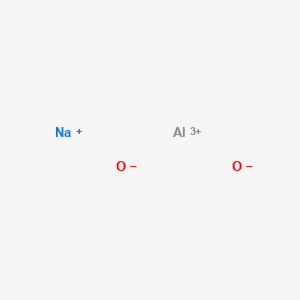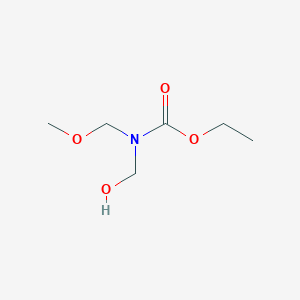
Tin hydroxide (Sn(OH)4), (T-4)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tin hydroxide (Sn(OH)4), also known as stannic hydroxide, is a white, odorless, and insoluble compound. It has various applications in different fields, including scientific research, medicine, and industry.
Mecanismo De Acción
The mechanism of action of tin hydroxide as a catalyst is not fully understood. However, it is believed that tin hydroxide acts as a Lewis acid, which can accept electron pairs from other molecules and facilitate the reaction. The Lewis acid sites on the surface of tin hydroxide can interact with the substrate molecules, promoting the formation of the intermediate species and accelerating the reaction rate.
Efectos Bioquímicos Y Fisiológicos
Tin hydroxide has no known biochemical or physiological effects in humans or animals. It is considered safe for use in laboratory experiments at the recommended concentrations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tin hydroxide has several advantages as a catalyst in laboratory experiments. It is readily available, inexpensive, and easy to synthesize. It is also stable under normal laboratory conditions and can be reused multiple times without significant loss of activity. However, tin hydroxide has some limitations, including low selectivity in some reactions and sensitivity to moisture and air, which can affect its catalytic activity.
Direcciones Futuras
There are several future directions for research on tin hydroxide. One area of interest is the development of new synthesis methods to improve the purity and yield of tin hydroxide. Another area is the optimization of its catalytic activity and selectivity for specific reactions. Additionally, there is potential for the use of tin hydroxide in the synthesis of other functional materials, such as metal-organic frameworks and hybrid nanoparticles. Finally, there is a need for further studies on the toxicity and environmental impact of tin hydroxide and its byproducts.
In conclusion, tin hydroxide is a versatile compound with significant potential in various fields, particularly in catalysis and material science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of tin hydroxide and its applications in different fields.
Métodos De Síntesis
Tin hydroxide can be synthesized by reacting tin chloride (SnCl4) with sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction produces tin hydroxide as a white precipitate, which can be further purified by washing and drying.
Aplicaciones Científicas De Investigación
Tin hydroxide has been extensively used in scientific research, particularly in the field of catalysis. It is a potent catalyst for various reactions, including esterification, transesterification, and aldol condensation. It has also been used as a catalyst for the production of biodiesel from vegetable oils. In addition, tin hydroxide has been used as a precursor for the synthesis of tin oxide nanoparticles, which have potential applications in solar cells, gas sensors, and photocatalysts.
Propiedades
Número CAS |
12054-72-7 |
|---|---|
Nombre del producto |
Tin hydroxide (Sn(OH)4), (T-4)- |
Fórmula molecular |
Sn(OH)4 H8O4Sn |
Peso molecular |
190.77 g/mol |
InChI |
InChI=1S/4H2O.Sn/h4*1H2; |
Clave InChI |
ALHBQZRUBQFZQV-UHFFFAOYSA-N |
SMILES |
O.O.O.O.[Sn] |
SMILES canónico |
O.O.O.O.[Sn] |
Otros números CAS |
12054-72-7 |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



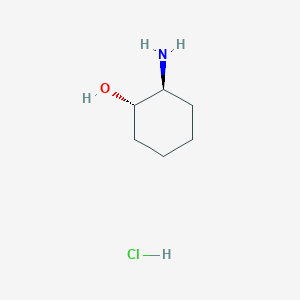
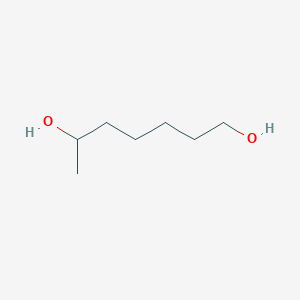


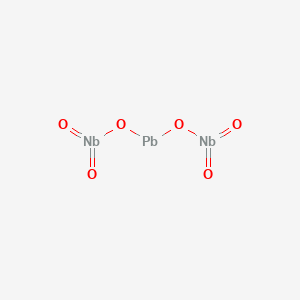
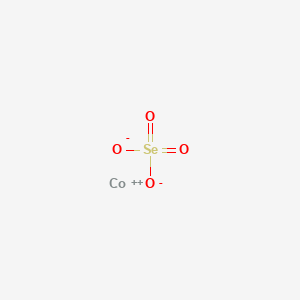
![8-Methylthieno[2,3-g][1,3]benzothiazol-2-amine](/img/structure/B88125.png)
